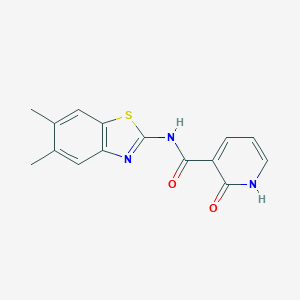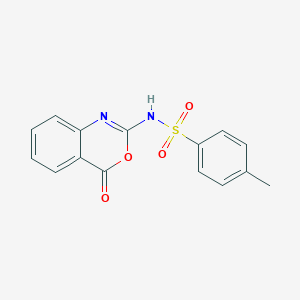
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first identified in 1998 as a potent inducer of tumor necrosis factor-alpha (TNF-α) in murine macrophages. Since then, DMXAA has been shown to have a broad range of anti-tumor effects, making it a promising candidate for cancer therapy.
Mécanisme D'action
The exact mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is not fully understood. However, it is known to activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, leading to the destruction of tumor cells.
Effets Biochimiques Et Physiologiques
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects. It induces the production of TNF-α in macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been shown to have direct cytotoxic effects on tumor cells, and to enhance the activity of other anti-cancer agents. Additionally, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to induce the production of type I interferons and other cytokines, leading to the activation of immune cells and subsequent tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a broad range of tumor types, making it a promising candidate for cancer therapy. However, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has some limitations. It has been shown to have significant toxicity in some animal models, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of future directions for research on N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. One area of focus is the development of more potent and selective STING agonists, which could be used for cancer therapy. Another area of focus is the development of combination therapies that include N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, which could enhance its anti-tumor activity. Additionally, research is needed to better understand the mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, and to identify biomarkers that could be used to predict response to treatment.
Méthodes De Synthèse
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be synthesized using a variety of methods, including the reaction of 5,6-dimethyl-2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate, followed by reaction with hydroxylamine hydrochloride and acetic anhydride. Another method involves the reaction of 5,6-dimethyl-2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate, followed by reaction with hydroxylamine hydrochloride and acetic anhydride.
Applications De Recherche Scientifique
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis factor-alpha (TNF-α) production in macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been shown to have direct cytotoxic effects on tumor cells, and to enhance the activity of other anti-cancer agents.
Propriétés
Nom du produit |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
|---|---|
Formule moléculaire |
C15H13N3O2S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c1-8-6-11-12(7-9(8)2)21-15(17-11)18-14(20)10-4-3-5-16-13(10)19/h3-7H,1-2H3,(H,16,19)(H,17,18,20) |
Clé InChI |
RZEVQIPJXNMJPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CNC3=O |
SMILES canonique |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)







![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
